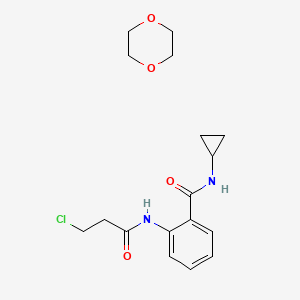

1,4-dioxane, 2-(3-chloropropanamido)-N-cyclopropylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4-dioxane, 2-(3-chloropropanamido)-N-cyclopropylbenzamide, also known as CPB, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. CPB is a benzamide derivative that has been shown to have unique biochemical and physiological effects, making it an interesting target for future research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Novel Compounds

Research has demonstrated the ability to synthesize and characterize novel compounds, leveraging the properties of 1,4-dioxane and related molecules. For instance, the reaction of donor-acceptor cyclopropanes with iodobenzene dichloride leads to ring-opened products bearing chlorine atoms, showcasing the versatility of these compounds in chemical synthesis (Garve, Barkawitz, Jones, & Werz, 2014). Similarly, the synthesis of a range of diamines and their polymerization with different dianhydrides has been explored, resulting in polyimides with significant thermal stability and solubility in organic solvents (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Catalysis and Reagent Development

Platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides in dioxane demonstrates the catalytic potential of dioxane in facilitating chemical reactions (Wang & Widenhoefer, 2004). Additionally, the development of diamidocarbenes as versatile and reversible [2+1] cycloaddition reagents offers a new approach to the synthesis of cyclopropanes and epoxides, highlighting the dynamic nature of these reactions (Moerdyk & Bielawski, 2012).

Environmental Remediation and Degradation

Studies on the microbially driven Fenton reaction for the degradation of 1,4-dioxane illustrate innovative approaches to environmental remediation. This process enables the complete degradation of 1,4-dioxane without the need for exogenous H2O2 or UV irradiation, leveraging the capabilities of the Fe(III)-reducing facultative anaerobe Shewanella oneidensis (Sekar & DiChristina, 2014). The occurrence and treatment of 1,4-dioxane in aqueous environments have also been extensively reviewed, highlighting advanced oxidation processes (AOPs) as the only proven technology for its treatment and the potential for biodegradable solutions (Zenker, Borden, & Barlaz, 2003).

Advanced Oxidation Technologies

The effect of pH on UV-based advanced oxidation technologies has been investigated for the degradation of 1,4-dioxane, showing that neutral pH conditions are most effective for these processes. This study highlights the significance of optimizing operational parameters to enhance the efficiency of advanced oxidation technologies in degrading recalcitrant organic compounds (Vescovi, Coleman, & Amal, 2010).

Wirkmechanismus

Target of Action

The compound “1,4-dioxane, 2-(3-chloropropanamido)-N-cyclopropylbenzamide” is a heterocyclic compound that has been identified as a potential anti-infective agent

Mode of Action

As an anti-infective agent, it may inhibit the function of its target proteins or enzymes, thereby preventing the infectious agent from replicating or surviving within the host organism .

Result of Action

As an anti-infective agent, it is expected to result in the inhibition of the growth and replication of infectious agents within the host organism .

Eigenschaften

IUPAC Name |

2-(3-chloropropanoylamino)-N-cyclopropylbenzamide;1,4-dioxane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2.C4H8O2/c14-8-7-12(17)16-11-4-2-1-3-10(11)13(18)15-9-5-6-9;1-2-6-4-3-5-1/h1-4,9H,5-8H2,(H,15,18)(H,16,17);1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZXMIAZESVXFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=CC=C2NC(=O)CCCl.C1COCCO1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-benzylpiperidin-1-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2862531.png)

![Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2862532.png)

![Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2862536.png)

![1-(4-Tert-butylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2862546.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2862547.png)

![3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2862553.png)